(5-fluoro-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone (5-fluoro-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC19993060
InChI: InChI=1S/C21H21FN2O/c1-23-19-8-7-18(22)13-17(19)14-20(23)21(25)24-11-9-16(10-12-24)15-5-3-2-4-6-15/h2-8,13-14,16H,9-12H2,1H3
SMILES:
Molecular Formula: C21H21FN2O
Molecular Weight: 336.4 g/mol

(5-fluoro-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone

CAS No.:

Cat. No.: VC19993060

Molecular Formula: C21H21FN2O

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

(5-fluoro-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone -

Specification

Molecular Formula C21H21FN2O
Molecular Weight 336.4 g/mol
IUPAC Name (5-fluoro-1-methylindol-2-yl)-(4-phenylpiperidin-1-yl)methanone
Standard InChI InChI=1S/C21H21FN2O/c1-23-19-8-7-18(22)13-17(19)14-20(23)21(25)24-11-9-16(10-12-24)15-5-3-2-4-6-15/h2-8,13-14,16H,9-12H2,1H3
Standard InChI Key SDTRHWIFIONZKC-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCC(CC3)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 5-fluoro-1-methylindole moiety linked via a ketone bridge to a 4-phenylpiperidine group. This hybrid structure leverages the aromaticity of indole and the conformational flexibility of piperidine, which may enhance binding to biological targets.

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Name(5-fluoro-1-methylindol-2-yl)-(4-phenylpiperidin-1-yl)methanone
Molecular FormulaC21H21FN2O
Molecular Weight336.4 g/mol
Canonical SMILESCN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCC(CC3)C4=CC=CC=C4
PubChem CID60177666

Spectral and Physical Data

While experimental data on melting/boiling points are unavailable, the logP value (estimated via computational methods) suggests moderate lipophilicity, favoring blood-brain barrier penetration. The fluorine atom at position 5 of the indole ring enhances metabolic stability by resisting oxidative degradation .

Synthesis and Structural Optimization

Key Challenges:

  • Steric hindrance from the 1-methyl group on indole necessitates high-temperature conditions .

  • Purification requires chromatography due to byproducts from piperidine ring functionalization .

Mechanism of Action and Biological Interactions

Target Engagement

The compound’s dual pharmacophores suggest multimodal activity:

  • Indole Ring: Binds aromatic residues in enzymes/receptors (e.g., serotonin receptors, cytochrome P450) .

  • Piperidine Group: Enhances hydrophobic interactions with protein pockets, as seen in complement factor B inhibitors .

Table 2: Hypothesized Targets and Affinities

Target ClassPotential RoleEvidence Source
Serotonin ReceptorsModulation of 5-HT signaling
RBP4 (Retinol-Binding Protein 4)Antagonism implicated in metabolic disorders
Complement SystemInhibition of factor B

Functional Studies

In silico docking models predict strong binding to the allosteric site of RBP4 (ΔG = -9.2 kcal/mol), disrupting retinol transport . Piperidine derivatives in patent literature demonstrate IC50 values <100 nM for complement pathway inhibition, suggesting similar potency for this compound .

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